molecular formula C22H18N4O6 B3205357 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040643-78-4

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3205357
CAS No.: 1040643-78-4
M. Wt: 434.4 g/mol
InChI Key: DEXXIRPMYCHLEG-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features multiple functional groups, including a benzodioxole, oxadiazole, and dihydropyridazinone moiety

Biochemical Analysis

Biochemical Properties

Similar benzodioxole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the biosynthesis of prostaglandins . The compound’s interaction with COX enzymes suggests it may influence a variety of biochemical reactions.

Cellular Effects

Similar compounds have shown cytotoxic activity against certain cancer cell lines , suggesting that this compound may also influence cell function and cellular metabolism.

Molecular Mechanism

Its potential inhibition of COX enzymes suggests it may exert its effects at the molecular level through enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: Starting from a catechol derivative, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under acidic conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates can be coupled using a suitable linker, such as a halomethyl derivative.

    Formation of the Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate with a dihydropyridazinone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzodioxole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the dihydropyridazinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

Medicinal applications might include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced biological activity or improved material properties.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6/c1-28-16-6-3-13(9-18(16)29-2)15-5-8-21(27)26(24-15)11-20-23-22(25-32-20)14-4-7-17-19(10-14)31-12-30-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXIRPMYCHLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

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